4-Phenylazetidin-2-one
Overview
Description
4-Phenylazetidin-2-one is a chemical compound with the molecular formula C9H9NO . It has a molecular weight of 147.18 and is a solid in its physical form . The IUPAC name for this compound is 4-phenyl-2-azetidinone .
Synthesis Analysis
The synthesis of 4-Phenylazetidin-2-one and its derivatives has been reported in various studies . For instance, one study reported a practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation .
Molecular Structure Analysis
The InChI code for 4-Phenylazetidin-2-one is 1S/C9H9NO/c11-9-6-8(10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) . This compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Phenylazetidin-2-one are not detailed in the search results, it’s worth noting that azetidinones are generally known to participate in various chemical reactions due to their β-lactam structure .
Physical And Chemical Properties Analysis
4-Phenylazetidin-2-one has a density of 1.2±0.1 g/cm³, a boiling point of 353.8±31.0 °C at 760 mmHg, and a flash point of 205.5±9.8 °C . It has a molar refractivity of 41.8±0.3 cm³ and a molar volume of 127.7±3.0 cm³ .
Scientific Research Applications
Application 1: Synthesis of 3-Pyrrole-substituted 2-Azetidinones
- Summary of the Application : 4-Phenylazetidin-2-one is used in the synthesis of 3-pyrrole-substituted 2-azetidinones, which are important classes of molecules in organic and medicinal chemistry . This synthesis method is green and practical, using catalytic amounts of molecular iodine under microwave irradiation .
- Methods of Application : The synthesis involves the reaction of (±)-trans 3-amino-1-(chrysen-6-yl)-4-phenylazetidin-2-one with 2,5-dimethoxytetrahydrofuran using molecular iodine as a catalyst under microwave irradiation (300 Watts, 90 °C, 24–50 psi) for 3 minutes .
- Results or Outcomes : The procedure is effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring. The C-4 substituent has no influence either on the yield or the rate of the reaction .
Application 2: Synthesis of Paclitaxel Derivatives
- Summary of the Application : 4-Phenylazetidin-2-one is used in the synthesis of Paclitaxel (PTX) derivatives . PTX is a plant-based drug derived from Taxus sp., and its derivatives are effective against various cancer cell lines .
- Methods of Application : The synthesis involves the reaction of optically pure (3R,4S)-3-triethylsilyloxy-4-phenylazetidin-2-one and 10-deacetyl baccatin III with trimethylsilyl chloride in pyridine, followed by selective O-acetylation of 10-OH with LiHMDS and acetyl chloride in THF at − 40 °C for 30 minutes .
- Results or Outcomes : The synthesis of PTX derivatives provides a basis for developing effective and affordable treatments for cancer .
Application 3: Synthesis of 2-[(thiazolidin-4-one) phenyl]-1H-phenylbenzimidazoles
- Summary of the Application : 4-Phenylazetidin-2-one is used in the synthesis of 2-[(thiazolidin-4-one) phenyl]-1H-phenylbenzimidazoles . These compounds have shown promising biological activity .
- Results or Outcomes : The synthesized compounds have shown promising biological activity, which could be further explored for potential therapeutic applications .
Application 4: Material Science
- Summary of the Application : 4-Phenylazetidin-2-one is a chemical compound with the formula C9H9NO . It is used in various material science applications due to its unique chemical properties .
- Results or Outcomes : The outcomes of these applications can vary widely depending on the specific context and objectives .
Application 5: Antimicrobial Activity
- Summary of the Application : 4-Phenylazetidin-2-one derivatives have shown significant antimicrobial activity against a wide range of microorganisms . This includes fungi, Gram-positive strains such as Staphylococcus aureus, Bacillus subtilis and Bacillus lintus, and Gram-negative strains such as Escherichia coli, Vibrio cholera, and Pseudomonas aeruginosa .
- Results or Outcomes : The synthesized compounds have shown promising antimicrobial activity, which could be further explored for potential therapeutic applications .
Application 6: Biological Activity
- Summary of the Application : 4-Phenylazetidin-2-one derivatives have been reported to possess various biological activities . This includes antibacterial, antifungal, antidepressant, anticonvulsant, anti-inflammatory, cardiovascular, antimycobacterial, and antihypertensive activities .
- Results or Outcomes : The outcomes of these applications can vary widely depending on the specific context and objectives .
Safety And Hazards
Future Directions
While specific future directions for 4-Phenylazetidin-2-one are not mentioned in the search results, it’s worth noting that research into the synthesis and potential applications of azetidinones is ongoing . For instance, one study explored the synthetic utility of 3-(4′-substitutedphenylthio)-azetidin-2-ones towards Lewis acid-catalyzed C-3 functionalization reactions .
properties
IUPAC Name |
4-phenylazetidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-6-8(10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKMQPSNTJCASD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340957 | |
Record name | 4-phenylazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylazetidin-2-one | |
CAS RN |
5661-55-2 | |
Record name | 4-phenylazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylazetidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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